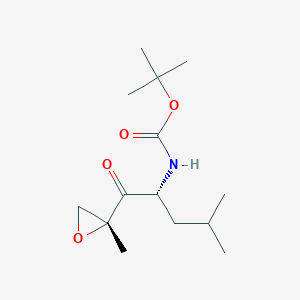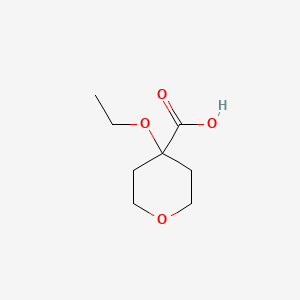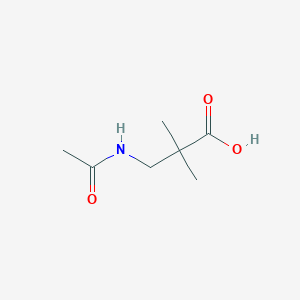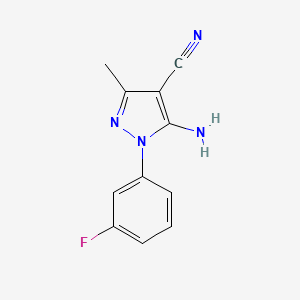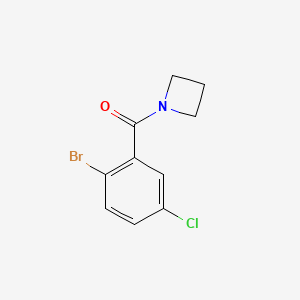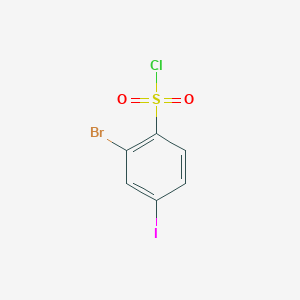![molecular formula C12H13NO3S B1380233 2-[2-(2-sulfanylethoxy)éthyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1518519-69-1](/img/structure/B1380233.png)
2-[2-(2-sulfanylethoxy)éthyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis and characterization of disulfide polymers obtained by oxidation of 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol (DODT) using a benign, synergistic system comprised of air, dilute hydrogen peroxide and triethylamine as a catalyst that can be recycled .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is represented by the InChI code: 1S/C12H13NO3S/c14-11-9-3-1-2-4-10 (9)12 (15)13 (11)5-6-16-7-8-17/h1-4,17H,5-8H2 .
Applications De Recherche Scientifique
Voici une analyse des applications de recherche scientifique de la 2-[2-(2-sulfanylethoxy)éthyl]-2,3-dihydro-1H-isoindole-1,3-dione, basée sur les informations disponibles :
Synthèse de polymères
Ce composé a été utilisé dans la synthèse de polymères poly(disulfures) dégradables, qui sont importants dans le développement de matériaux durables et biodégradables .
Science des matériaux
Les scientifiques ayant de l’expérience en science des matériaux peuvent trouver ce composé utile en raison de ses propriétés uniques qui pourraient contribuer au développement de nouveaux matériaux .
Mécanisme D'action
Target of Action
It is known that this compound can be used as a reference substance for drug impurities , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It’s worth noting that the compound has been used in the synthesis of degradable poly(disulfide) polymers , indicating that it may play a role in redox reactions and disulfide bond formation.
Result of Action
Its use in the synthesis of degradable poly(disulfide) polymers suggests that it may have applications in the development of biodegradable materials.
Analyse Biochimique
Biochemical Properties
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its sulfanylethoxy group. This compound is known to form disulfide bonds with thiol groups in proteins, which can lead to changes in protein structure and function. The interaction with enzymes such as oxidoreductases can result in the modulation of redox reactions, impacting cellular oxidative stress responses .
Cellular Effects
The effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors. The formation of disulfide bonds with cysteine residues in proteins is a key mechanism through which it modulates protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The involvement of this compound in redox reactions and disulfide bond formation is particularly noteworthy .
Transport and Distribution
The transport and distribution of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The interaction with transport proteins ensures its efficient distribution to target sites within the cell .
Subcellular Localization
The subcellular localization of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-[2-(2-sulfanylethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11-9-3-1-2-4-10(9)12(15)13(11)5-6-16-7-8-17/h1-4,17H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYTWNUDEZPWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
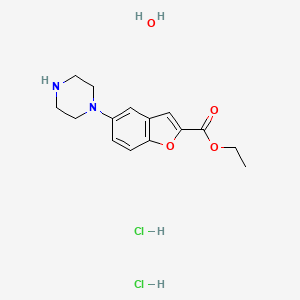
![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)
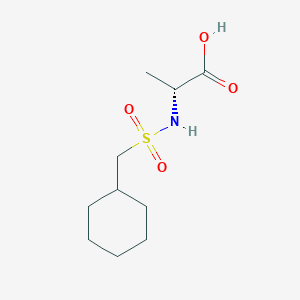
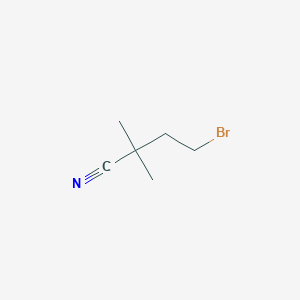
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
